molecular formula C20H24N4O2 B2408167 N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide CAS No. 2379986-83-9

N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide

Cat. No.: B2408167
CAS No.: 2379986-83-9
M. Wt: 352.438
InChI Key: CYVGNKATZLOBBP-UHFFFAOYSA-N
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Description

N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and an oxane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide typically involves multiple steps, including the formation of the pyrazine and azetidine rings, followed by their integration into the oxane structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazine and azetidine rings.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-phenyl-N-(1-pyrazin-2-yl)oxane-4-carboxamide: Lacks the azetidine ring, which may affect its binding properties and reactivity.

    N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which could influence its solubility and reactivity.

Uniqueness

N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide is unique due to its combination of pyrazine, azetidine, and oxane rings, which confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

N-methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-23(17-14-24(15-17)18-13-21-9-10-22-18)19(25)20(7-11-26-12-8-20)16-5-3-2-4-6-16/h2-6,9-10,13,17H,7-8,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGNKATZLOBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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